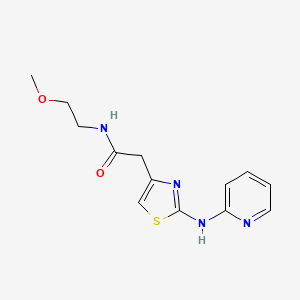

N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Description

N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a pyridin-2-ylamino substituent at the 2-position of the thiazole ring and a 2-methoxyethyl group on the acetamide nitrogen. The thiazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance target binding .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQAZVVCPZKBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, a compound characterized by its unique thiazole and pyridine moieties, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

- Attachment of the Pyridine Moiety : This step typically employs nucleophilic substitution reactions where a suitable pyridine derivative interacts with the thiazole intermediate.

- Introduction of the Acetamide Group : The acetamide group is introduced through acylation reactions, where the thiazole-pyridine intermediate reacts with acetic anhydride or similar acylating agents .

Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antifungal activity. A study highlighted its effectiveness against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including those derived from vulvar epidermal carcinoma (A431). The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to cancer and other diseases. For instance, it has shown activity against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular replication .

Case Studies

- Study on Antifungal Activity : A series of experiments assessed the compound's efficacy against Candida species. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL, demonstrating its potential as an antifungal agent.

- Anticancer Evaluation : In a comparative study with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxicity against HCT116 colon cancer cells, with IC50 values significantly lower than those of traditional agents .

Research Findings Summary Table

Scientific Research Applications

Anticancer Properties : Research indicates that compounds similar to N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exhibit significant anticancer activity. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Kinase Inhibition : The compound has shown promise as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) delta and gamma pathways, which are crucial in cancer signaling. Inhibiting these pathways can lead to reduced tumor growth and enhanced sensitivity to other therapies .

Case Studies

-

In vitro Studies on Cancer Cell Lines :

- Studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These studies often utilize assays to measure cell viability and apoptosis rates.

- Animal Models :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and biological implications between the target compound and its analogs:

Key Observations:

Thiazole Substitution Patterns: The target compound’s pyridin-2-ylamino group at C2 distinguishes it from analogs with 4-pyridinyl (e.g., ) or bicyclic substituents (e.g., ). The pyridin-2-ylamino moiety may facilitate hydrogen bonding with kinase targets, while 4-pyridinyl analogs rely on π-stacking .

Acetamide Side Chain Modifications :

- The 2-methoxyethyl group in the target compound likely improves aqueous solubility over unsubstituted acetamides (e.g., ) or carboxamides (e.g., ), which may exhibit higher metabolic stability but lower bioavailability .

Biological Activity: Compound 17d demonstrates CDK9 inhibition with high potency, attributed to its bicyclic substituent and dihydrobenzo dioxine carbonyl group . The target compound’s pyridin-2-ylamino group may similarly engage kinase active sites but with distinct selectivity. 4-Pyridinyl thiazole carboxamides () show strong anticancer activity, suggesting that pyridinyl positioning (C2 vs. C4) significantly impacts target affinity.

Physicochemical and Pharmacokinetic Properties:

- Solubility : The methoxyethyl group in the target compound likely confers better solubility than the lipophilic bicycloheptane (17d) or phenyl () analogs.

- Selectivity: Pyridin-2-ylamino substitution may reduce off-target effects compared to 4-pyridinyl derivatives, which could interact broadly with kinases .

Research Findings and Implications

- Further studies are needed to validate its selectivity and potency .

- SAR Insights: Substitution at the thiazole C2 position with heteroaromatic groups (e.g., pyridinylamino) appears critical for activity, while side-chain modifications (e.g., methoxyethyl) optimize solubility without compromising binding .

Q & A

Q. Table 1: Example Spectral Data

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Thiazole C-H | 6.6–7.5 | – |

| Acetamide C=O | ~168–170 | 1660–1680 |

| Pyridin-2-ylamino NH | 8.75 (s) | 3389 (broad) |

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Core Modifications : Replace the methoxyethyl group with morpholinoethoxy (e.g., KX2-391 derivatives) to improve kinase inhibition .

- Thiazole Ring Substitutions : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to enhance antimicrobial activity .

- Pyridine Ring Functionalization : Test 3- or 4-pyridyl isomers to evaluate binding affinity changes in target proteins (e.g., CDK9 inhibitors) .

Key SAR Findings:

- N-Benzyl substitutions improve Src kinase inhibition by enhancing hydrophobic interactions .

- Methoxy groups increase metabolic stability but may reduce solubility .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected bioactivity or crystallographic disorder)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase or CDK9). Compare binding poses of active vs. inactive derivatives .

- DFT Calculations : Analyze electron density maps to identify disordered regions in crystallographic data. Refine using SHELXL with restraints .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the thiazole-acetamide backbone .

Case Study :

Inconsistent IC₅₀ values against cancer cell lines may arise from polymorphic crystal forms. Validate via PXRD and compare with computed CSP (crystal structure prediction) models .

Advanced: What strategies mitigate challenges in reproducing synthetic yields or purity?

Methodological Answer:

- Purity Control : Use HPLC (C18 column, acetonitrile:water gradient) to detect impurities (e.g., unreacted 2-pyridinamine). Aim for ≥95% purity (Note: BenchChem data excluded per guidelines).

- Yield Optimization :

- Replace iron powder with catalytic hydrogenation (Pd/C, H₂) for cleaner nitro-to-amine reductions .

- Employ microwave-assisted synthesis to reduce reaction times for condensation steps (e.g., 30 min vs. 6 h) .

Q. Table 2: Reaction Yield Comparison

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Nitro Reduction | 65% | 89% (Pd/C, H₂) |

| Thiazole Condensation | 72% | 92% (Microwave) |

Advanced: How to design assays for evaluating dual biological activities (e.g., anticancer and antimicrobial)?

Methodological Answer:

- Anticancer Screening :

- MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. Compare IC₅₀ with doxorubicin .

- Check apoptosis via flow cytometry (Annexin V/PI staining) .

- Antimicrobial Testing :

- Broth microdilution (CLSI guidelines) against S. aureus and E. coli. Include positive controls (ciprofloxacin) .

- Selectivity Analysis : Calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) to assess toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.